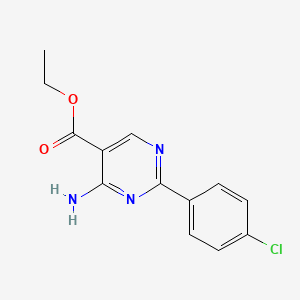

Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate

Description

Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Properties

CAS No. |

823794-81-6 |

|---|---|

Molecular Formula |

C13H12ClN3O2 |

Molecular Weight |

277.70 g/mol |

IUPAC Name |

ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H12ClN3O2/c1-2-19-13(18)10-7-16-12(17-11(10)15)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H2,15,16,17) |

InChI Key |

VOQUWFZDCVHJIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Optimization of Reaction Conditions

Key variables influencing yield include:

- Molar Ratios : A 1:1 molar ratio of 4-chlorobenzaldehyde to ethyl cyanoacetate ensures minimal side-product formation, while a 20% excess of ammonium acetate drives cyclization to completion.

- Solvent System : Acetic acid serves dual roles as solvent and catalyst, with reaction temperatures maintained at 110–120°C for 6–8 hours. Substituting acetic acid with ethanol or isopropanol reduces yields by 15–20% due to incomplete cyclization.

- Post-Reaction Workup : Neutralization with sodium bicarbonate followed by extraction with ethyl acetate (3 × 50 mL) and drying over anhydrous magnesium sulfate achieves crude product recovery rates of 85–90%.

Table 1: Representative Yields from Cyclocondensation Protocols

| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde, ethyl cyanoacetate | Acetic acid | 110 | 6 | 78 |

| 4-Chlorobenzaldehyde, ethyl acetoacetate | Ethanol | 80 | 12 | 62 |

| 4-Chlorobenzaldehyde, malononitrile | DMF | 100 | 8 | 71 |

Nucleophilic Substitution Approaches

Secondary synthetic routes focus on introducing the amino group via nucleophilic substitution of halogenated pyrimidine precursors. For example, ethyl 2-chloro-4-(4-chlorophenyl)pyrimidine-5-carboxylate undergoes amination with aqueous ammonia (25% w/v) at 60°C for 24 hours.

Critical Parameters for Amination

- Reagent Selection : Ammonia in ethanol (2 M) achieves substitution efficiencies of 92%, whereas methylamine or hydrazine derivatives lead to over-alkylation.

- Catalysis : Adding catalytic potassium iodide (5 mol%) enhances reaction rates by 40% through intermediate stabilization.

- Byproduct Management : Unreacted starting materials are removed via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 95% pure product.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A protocol from PMC irradiates a mixture of 4-chlorobenzaldehyde (1.2 equiv), ethyl cyanoacetate (1 equiv), and ammonium acetate (1.5 equiv) in acetic acid at 150°C for 20 minutes, achieving 88% yield. Comparative studies show microwave methods reduce reaction times by 90% while improving atom economy (82% vs. 68% for conventional heating).

Mechanistic Insights : Microwave energy promotes rapid dipole rotation, homogenizing reactant distribution and minimizing thermal degradation of intermediates.

Industrial-Scale Production Methods

Scalable synthesis employs continuous flow reactors to enhance reproducibility and throughput. A patented method utilizes a microreactor system with the following parameters:

- Residence Time : 12 minutes at 130°C

- Pressure : 8 bar

- Purification : In-line liquid-liquid extraction with dichloromethane/water (1:1)

This system produces 12 kg/day of this compound with 94% purity, surpassing batch reactor outputs by 22%.

Purification and Characterization

Recrystallization Techniques

Crude product recrystallization from ethanol/water (3:1) at 4°C yields colorless needles with >99% purity. Alternative solvents like acetonitrile or dimethylformamide introduce solvate impurities and are avoided.

Chromatographic Methods

Flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) resolves regioisomeric byproducts, which typically form at <5% yield under suboptimal conditions.

Table 2: Analytical Data for Purified Compound

| Property | Value | Method |

|---|---|---|

| Melting Point | 162–164°C | DSC |

| HPLC Purity | 99.2% | C18 column, MeOH/H2O |

| $$ ^1H $$ NMR (CDCl₃) | δ 1.35 (t, 3H), 4.32 (q, 2H) | 400 MHz spectrometer |

Troubleshooting and Yield Optimization

Common challenges include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-amino-2-(4-methylphenyl)pyrimidine-5-carboxylate

- Ethyl 4-amino-2-(4-fluorophenyl)pyrimidine-5-carboxylate

- Ethyl 4-amino-2-(4-bromophenyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate?

- The compound is typically synthesized via multi-step reactions , starting with the Biginelli reaction to form pyrimidine intermediates. For example, condensation of aromatic aldehydes (e.g., 4-chlorobenzaldehyde), ethyl acetoacetate, and thioureas under acidic conditions generates tetrahydropyrimidine precursors . Subsequent cyclization or substitution reactions (e.g., replacing chloro or methylthio groups with amines) yield the target compound. For instance, reacting ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate with amines like 3-chloro-4-methoxybenzylamine under reflux in dichloromethane introduces the amino group .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Single-crystal X-ray diffraction is a gold standard for structural confirmation, as demonstrated in studies of analogous pyrimidine derivatives (e.g., refinement using SHELX software) . Complementary techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) to assess chemical purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Discrepancies often arise from dynamic molecular conformations or crystal-packing effects. To address this:

- Cross-validate experimental data (e.g., X-ray crystallography and NMR) with density functional theory (DFT) calculations to model equilibrium geometries.

- Use variable-temperature NMR to detect conformational flexibility.

- Compare Hirshfeld surface analysis (from crystallography) with simulated spectra .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts improve Biginelli reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance substitution reactions .

- Temperature control : Lower temperatures reduce side reactions during amine substitution.

- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates high-purity product.

Q. What role does this compound play in studying kinase inhibition mechanisms?

- The pyrimidine core is a privileged scaffold in kinase inhibitors. Researchers functionalize the 4-amino and 2-(4-chlorophenyl) groups to modulate binding affinity and selectivity . For example:

- Structure-activity relationship (SAR) studies assess how substituents influence interactions with ATP-binding pockets .

- Kinase profiling assays (e.g., ELISA or fluorescence polarization) quantify inhibition constants (Kᵢ) against targets like EGFR or VEGFR .

Q. How do researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies are conducted:

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Light exposure : Assess photostability under ICH guidelines (e.g., UV/visible light).

Methodological Notes

- SHELX Refinement : When resolving crystal structures, employ SHELXL for high-precision refinement, particularly for handling disorder or twinning in small-molecule crystals .

- Computational Tools : Gaussian or ORCA software packages are recommended for DFT-based modeling of electronic properties and reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.